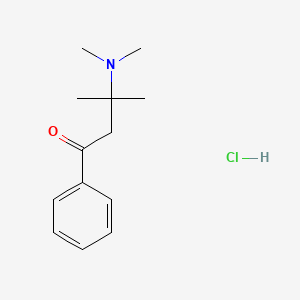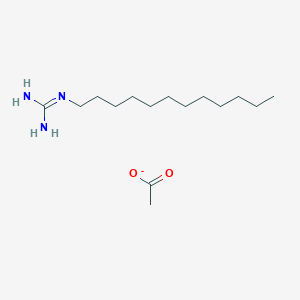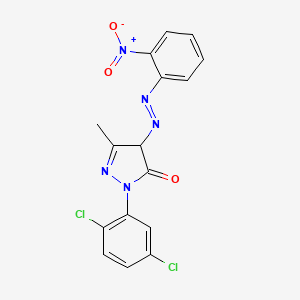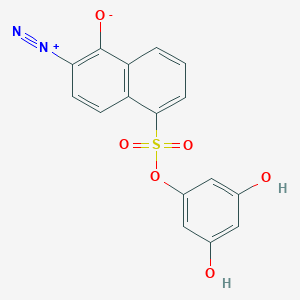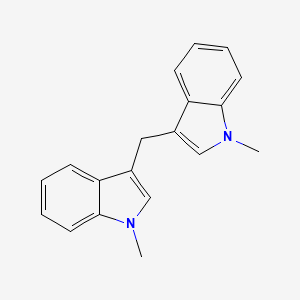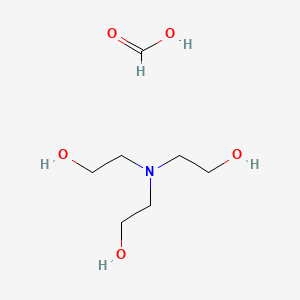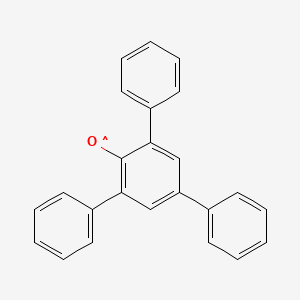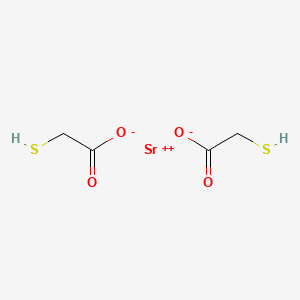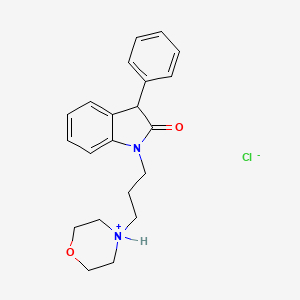
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a morpholine ring attached to a propyl chain, a phenyl group, and an indole core. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole core with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-1-(3-piperidinopropyl)-3-phenyl-2H-indol-2-one
- 1,3-Dihydro-1-(3-morpholinoethyl)-3-phenyl-2H-indol-2-one
- 1,3-Dihydro-1-(3-pyrrolidinopropyl)-3-phenyl-2H-indol-2-one
Uniqueness
1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific structural features, such as the presence of the morpholinopropyl group and the indole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
42773-93-3 |
|---|---|
Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(3-morpholin-4-ium-4-ylpropyl)-3-phenyl-3H-indol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21-20(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(21)12-6-11-22-13-15-25-16-14-22;/h1-5,7-10,20H,6,11-16H2;1H |
InChI Key |
JAPQRISOLOBBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


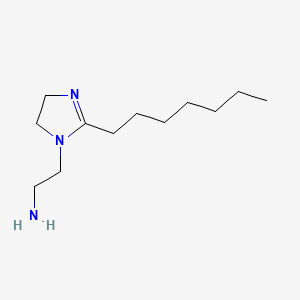
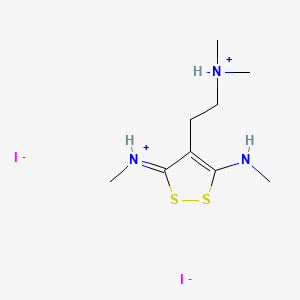
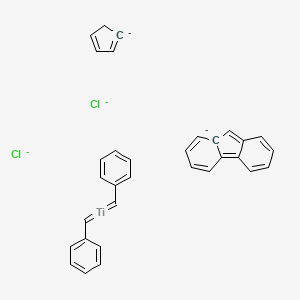
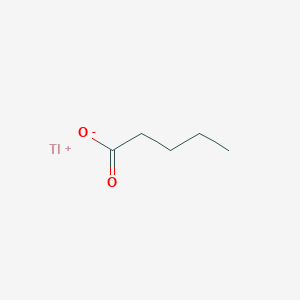
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)

